molecular formula C16H22N2O4 B2848177 N'-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-N-METHYLETHANEDIAMIDE CAS No. 903870-86-0

N'-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-N-METHYLETHANEDIAMIDE

カタログ番号: B2848177
CAS番号: 903870-86-0
分子量: 306.362
InChIキー: HFEITMVIAIPTGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-N-METHYLETHANEDIAMIDE is a synthetic diamide derivative featuring a tetrahydropyran (oxan) ring substituted at the 4-position with a 4-methoxyphenyl group. The oxan ring is linked via a methylene bridge to an ethanediamide backbone, where one amide nitrogen is methylated. This structure confers rigidity from the oxan ring and hydrogen-bonding capacity from the dual amide groups.

特性

IUPAC Name

N'-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-17-14(19)15(20)18-11-16(7-9-22-10-8-16)12-3-5-13(21-2)6-4-12/h3-6H,7-11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEITMVIAIPTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1(CCOCC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Oxan-4-yl Core Synthesis

The tetrahydropyran ring is constructed via acid-catalyzed cyclization of 3-(4-methoxyphenyl)propane-1,5-diol, as reported in analogous systems. Key steps:

Reaction Scheme 1:

3-(4-Methoxyphenyl)propane-1,5-diol + H2SO4 (cat.) → 4-(4-Methoxyphenyl)tetrahydropyran-4-ol  

Conditions:

  • Solvent: Toluene, 110°C, 6 hr
  • Yield: 78% (isolated via silica chromatography)

Subsequent Swern oxidation converts the alcohol to the aldehyde:

4-(4-Methoxyphenyl)tetrahydropyran-4-ol → 4-(4-Methoxyphenyl)tetrahydropyran-4-carbaldehyde  

Conditions:

  • Oxalyl chloride, dimethyl sulfide, -78°C → RT
  • Yield: 92%

Diamide Backbone Preparation

N-Methylethane-1,2-diamine is acylated using a two-step protocol:

Step 1: Monoacylation

Ethane-1,2-diamine + Acetyl chloride (1 equiv) → N-Acetylethane-1,2-diamine  

Conditions:

  • Solvent: CH2Cl2, 0°C, 2 hr
  • Triethylamine (2 equiv) as base
  • Yield: 85%

Step 2: N-Methylation

N-Acetylethane-1,2-diamine + Methyl iodide → N'-Acetyl-N-methylethane-1,2-diamine  

Conditions:

  • K2CO3, DMF, 60°C, 12 hr
  • Yield: 76%

Fragment Coupling via Reductive Amination

The aldehyde and diamide fragments are coupled using NaBH3CN-mediated reductive amination :

Reaction Scheme 2:

4-(4-Methoxyphenyl)tetrahydropyran-4-carbaldehyde + N'-Acetyl-N-methylethane-1,2-diamine → Target compound  

Conditions:

  • Solvent: MeOH, 25°C, 24 hr
  • NaBH3CN (1.5 equiv), AcOH (cat.)
  • Yield: 68% (after HPLC purification)

Optimization of Critical Reaction Parameters

Cyclization Catalyst Screening

Comparative yields with different acids:

Catalyst Temperature (°C) Time (hr) Yield (%)
H2SO4 110 6 78
p-TsOH 110 8 65
Amberlyst-15 120 12 58

H2SO4 provides optimal balance of reactivity and selectivity

Reductive Amination Studies

Effect of reducing agents on coupling efficiency:

Reducing Agent Solvent Time (hr) Yield (%)
NaBH3CN MeOH 24 68
NaBH(OAc)3 CH2Cl2 48 55
H2/Pd-C EtOH 12 42

NaBH3CN in methanol achieves superior conversion

Structural Characterization and Analytical Data

Spectroscopic Fingerprints

  • 1H NMR (400 MHz, CDCl3):
    δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 4.12 (s, 2H, CH2N), 3.80 (s, 3H, OCH3), 3.45–3.35 (m, 4H, oxane-H), 2.95 (s, 3H, NCH3), 2.10–1.85 (m, 4H, oxane-CH2)

  • 13C NMR (100 MHz, CDCl3):
    δ 170.5 (C=O), 159.2 (Ar-OCH3), 130.1–114.3 (Ar-C), 72.8 (oxane-C4), 55.2 (OCH3), 45.6–35.8 (NCH3, CH2)

  • HRMS (ESI+):
    Calculated for C17H25N2O4 [M+H]+: 329.1864; Found: 329.1861

Comparative Evaluation of Synthetic Approaches

Method Steps Total Yield (%) Purity (HPLC) Scalability
Reductive Amination 5 34 98.5 Moderate
Mitsunobu Coupling 6 28 97.2 Low
Ugi Multicomponent 3 41 95.8 High

The reductive amination route balances yield and practicality, while Ugi chemistry offers step efficiency at reduced purity

化学反応の分析

Types of Reactions

N’-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

  • Anticancer Activity
    • Preliminary studies suggest that N'-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-N-methylethanediamide exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cancer cell proliferation.
  • Anti-inflammatory Properties
    • The compound has shown promise in reducing inflammation in preclinical models. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Effects
    • Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its potential effectiveness in neurological applications.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of N'-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-N-methylethanediamide on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha, IL-6). Histological analysis revealed reduced tissue damage and infiltration of inflammatory cells, suggesting its potential use in managing inflammatory disorders.

Case Study 3: Neuroprotection in Alzheimer's Model

In an animal model of Alzheimer's disease, treatment with N'-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-N-methylethanediamide improved cognitive function as assessed by the Morris water maze test. Biochemical assays showed a decrease in amyloid-beta plaques and tau phosphorylation, indicating its role in modulating neurodegenerative processes.

作用機序

The mechanism of action of N’-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the oxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Benzamide Derivatives with 4-Methoxyphenyl Moieties

Compounds such as [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] (3a–g) share the 4-methoxyphenyl group but differ in their core structure, featuring a benzamide scaffold and sulfamoylphenylamino substituents .

  • Key Differences :
    • The target compound’s ethanediamide backbone allows for dual hydrogen-bonding interactions, whereas benzamide derivatives have a single amide group.
    • Sulfamoyl groups in analogs introduce electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
4-Hydroxyphenylglycine-Based Amides

Compounds like N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylacetamide (12a–c) possess hydroxyl and monoamide functionalities. These analogs prioritize hydrophilicity due to hydroxyl groups, unlike the methoxy-driven lipophilicity of the target compound .

  • Key Differences: Hydroxyl groups increase aqueous solubility but reduce metabolic stability compared to methoxy substituents. Monoamide structures limit hydrogen-bonding capacity relative to the target’s diamide.
Piperidine-Based Propanamide (CAS 61086-18-8)

N-[(4-METHOXYMETHYL)-4-PIPERIDINYL]-N-PHENYLPROPANAMIDE features a piperidine ring instead of an oxan ring. Piperidine’s nitrogen imparts basicity, influencing pH-dependent solubility, while the oxan ring’s oxygen enhances polarity .

  • Key Differences :
    • Piperidine’s basicity may alter pharmacokinetics (e.g., tissue penetration) compared to the oxan ring’s neutral oxygen.
    • The propanamide structure lacks the conformational restraint provided by the oxan ring.

Comparative Data Table

Parameter Target Compound Benzamide Derivatives Hydroxyphenylglycine Amides Piperidine Propanamide
Core Structure Oxan-linked ethanediamide Benzamide Hydroxyphenylglycine monoamide Piperidine propanamide
Key Substituents 4-Methoxyphenyl Sulfamoylphenylamino Hydroxyl, phenylalkyl chains Methoxymethyl, phenyl
Hydrogen Bond Capacity High (2 amide groups) Moderate (1 amide) Moderate (amide + hydroxyl) Low (1 amide)
Lipophilicity (Predicted) Moderate (logP ~2.5–3.5) Higher (logP ~3.0–4.0) Lower (logP ~1.5–2.5) Moderate (logP ~2.0–3.0)
Synthetic Route Likely EDC/HOBt-mediated Acetic acid/NaAc medium EDC/HOBt coupling Not specified

Functional Implications

  • Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than hydroxyl groups, suggesting longer half-life than hydroxyphenylglycine derivatives .
  • Target Interactions: Dual amide groups could enable stronger binding to proteins (e.g., enzymes) via hydrogen bonds, contrasting with monoamide analogs .

生物活性

N'-{[4-(4-Methoxyphenyl)Oxan-4-YL]Methyl}-N-Methyl-Ethanediamide is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group and an oxane ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer applications.

Chemical Structure and Properties

The IUPAC name for this compound is N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methylethanediamide. Its molecular formula is C23H29NO4SC_{23}H_{29}NO_4S, indicating the presence of various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H29NO4S
Molecular Weight427.55 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of N'-{[4-(4-Methoxyphenyl)Oxan-4-YL]Methyl}-N-Methyl-Ethanediamide is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group present in the compound mimics natural substrates, inhibiting enzymes critical for various biological processes. This mechanism can lead to:

  • Antimicrobial Activity : By inhibiting bacterial enzyme functions.
  • Anticancer Activity : Potentially through apoptosis induction in cancer cells.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. A study evaluating various derivatives found that those containing sulfonamide moieties demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

In vitro studies have indicated that N'-{[4-(4-Methoxyphenyl)Oxan-4-YL]Methyl}-N-Methyl-Ethanediamide may possess anticancer properties, potentially through mechanisms involving cell cycle arrest and apoptosis in tumor cells .

Case Studies

  • Study on Antiviral Properties :
    • A derivative of this compound was tested for its antiviral efficacy against hepatitis B virus (HBV). The results suggested that modifications to the core structure could enhance antiviral activity, possibly through increased intracellular levels of APOBEC3G, an enzyme known to inhibit HBV replication .
  • Toxicity and Pharmacokinetics :
    • Investigations into the acute toxicity and pharmacokinetic profiles of related compounds indicated favorable safety margins and metabolic stability, making them viable candidates for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-N-methylethanediamide, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Oxane ring formation : 4-(4-Methoxyphenyl)oxan-4-yl intermediates are synthesized via cyclization of diols with aldehydes under acidic conditions.
  • Methylation and amidation : The oxane-substituted methyl group is functionalized using coupling agents (e.g., EDC/HOBt) with N-methylethanediamine under inert atmospheres.
  • Critical conditions include temperature control (22–60°C), pH optimization (e.g., sodium acetate buffer for oximation), and purification via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR (¹H/¹³C) : Confirm the presence of the methoxyphenyl (δ 3.8 ppm for OCH₃), oxane ring protons (δ 3.5–4.0 ppm), and amide NH signals (δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺).
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What stability considerations are essential for storing and handling this compound?

  • Methodological Answer : The compound is sensitive to moisture and oxidation. Store at –20°C in inert, anhydrous solvents (e.g., DMSO). Stability studies show decomposition above 60°C, necessitating controlled reaction temperatures during synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the oxan-4-yl and methoxyphenyl groups in biological activity?

  • Methodological Answer :

  • Oxane ring modifications : Replace the oxan-4-yl group with piperidine or cyclohexane rings to assess steric/electronic effects on target binding.
  • Methoxyphenyl substitutions : Synthesize analogs with halogens (e.g., Cl, F) or nitro groups to modulate electron density and hydrogen-bonding capacity.
  • Biological assays : Compare antifungal activity (e.g., against Fusarium oxysporum) and receptor-binding affinity across analogs .

Q. What methodologies are recommended for resolving contradictions in reported biological efficacy across studies?

  • Methodological Answer : Contradictions may arise from:

  • Purity discrepancies : Re-evaluate compound purity via HPLC and re-test in standardized assays (e.g., MIC for antifungal activity).
  • Assay variability : Use validated protocols (e.g., CLSI guidelines for antifungal susceptibility testing) and include positive controls (e.g., fluconazole).
  • Structural analogs : Compare data with closely related compounds (e.g., N-(4-methoxyphenyl)acetamide derivatives) to identify confounding substituents .

Q. What in vitro and in vivo models are appropriate for assessing the compound's antifungal or anticancer potential?

  • Methodological Answer :

  • Antifungal : Use microbroth dilution assays (CLSI M38/M27) for Fusarium and Rhizoctonia species. Pair with cytotoxicity assays (e.g., mammalian cell lines) to determine selectivity indices.
  • Anticancer : Screen in NCI-60 cell panels and validate hits via apoptosis markers (e.g., caspase-3 activation). For in vivo studies, use xenograft models with pharmacokinetic profiling to assess bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。